molecular formula C10H10N2O B13299322 2-Amino-3-cyclopropoxybenzonitrile

2-Amino-3-cyclopropoxybenzonitrile

Cat. No.: B13299322
M. Wt: 174.20 g/mol
InChI Key: GWTMYKPAZYRPNB-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropoxybenzonitrile is an organic compound with the molecular formula C₁₀H₁₀N₂O. It is a derivative of benzonitrile, featuring an amino group at the second position and a cyclopropoxy group at the third position on the benzene ring. This compound is primarily used in research and development, particularly in the field of pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopropoxybenzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropoxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzonitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-cyclopropoxybenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropoxybenzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the amino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Amino-4-cyclopropoxybenzonitrile: Similar structure but with the cyclopropoxy group at the fourth position.

    2-Amino-3-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

2-Amino-3-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-3-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9(10(7)12)13-8-4-5-8/h1-3,8H,4-5,12H2

InChI Key

GWTMYKPAZYRPNB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2N)C#N

Origin of Product

United States

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